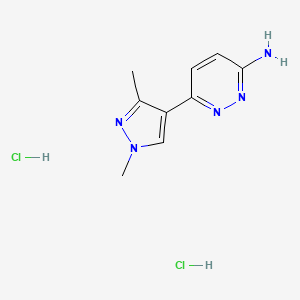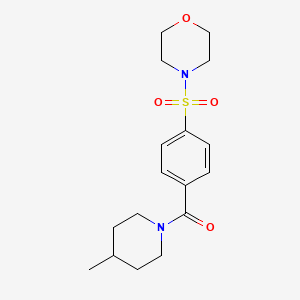
(4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Übersicht
Beschreibung
(4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various drugs and pharmaceuticals due to its unique chemical properties. In
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Imaging
- PET Imaging Agent for Parkinson's : (Wang, Gao, Xu, & Zheng, 2017) discuss the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for visualizing LRRK2 enzyme activity in Parkinson's disease. The synthesis yielded a compound with high radiochemical purity and specific activity.
Chemical Synthesis and Rearrangement
- Facile Synthesis of Piperidines : A study by (Chang, Wu, Lin, & Hung, 2006) outlines the synthesis of various 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones. They used a CAN-mediated rearrangement strategy to efficiently synthesize these compounds.
Nonlinear Optical Properties
- Nonlinear Optical Piperidine Derivative : (Revathi, Jonathan, Sathya, & Usha, 2018) synthesized a nonlinear optical (NLO) piperidine derivative, highlighting its crystal growth, structure, and NLO properties, making it suitable for opto-electronic applications.
- New Organic NLO Material : (Priya, Revathi, Renuka, & Asirvatham, 2019) developed an organic NLO material, (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, emphasizing its synthesis, crystal structure, and suitability for opto-electronic uses.
Cancer Research
- Antitumor Activity of Piperidine Derivative : (Tang & Fu, 2018) synthesized a morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone compound, exhibiting significant inhibition of cancer cell proliferation in A549, BGC-823, and HepG-2 cell lines.
Cannabinoid Receptors
- Role in Cannabinoid Receptor Agonism : (Mancini, Brusa, Quadrato, Foglia, Scandroglio, Silverman, Tulshian, Reggiani, Beltramo, 2009) explored the constitutive activity of cannabinoid-2 receptors, focusing on the protean agonism of certain compounds, including morpholino derivatives, in models of neuropathic and inflammatory pain.
Antibacterial Activity
- Triazole Analogues of Piperazine : (Nagaraj, Srinivas, & Rao, 2018) synthesized novel (4-arylpiperazino)methanone compounds, showing significant antibacterial activity against human pathogenic bacteria.
Neuroprotectivity and Enzyme Inhibition
- Selective Acetylcholinesterase Inhibitors : (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, Akbarzadeh, 2019) discovered arylisoxazole-phenylpiperazine derivatives with potent acetylcholinesterase inhibition, suggesting potential in treating Alzheimer's disease.
Antioxidant Properties
- Antioxidant Activity of Derivatives : (Çetinkaya, Göçer, Menzek, & Gülçin, 2012) synthesized derivatives of (4-aminophenyl)-3-morpholinone, assessing their potent antioxidant power through various assays.
Solubility and Thermodynamics
- Solubility in Different Solvents : (Yang, Fan, Guo, Hao, Li, Yang, Zhao, Zhang, Hu, 2016) measured the solubility of 4-(4-aminophenyl)-3-morpholinone in various solvents, providing insights into its thermodynamic properties, useful for pharmaceutical formulation.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-6-8-18(9-7-14)17(20)15-2-4-16(5-3-15)24(21,22)19-10-12-23-13-11-19/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXVJAMRMQRBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332838 | |
| Record name | (4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Methylpiperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone | |
CAS RN |
326007-59-4 | |
| Record name | (4-methylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



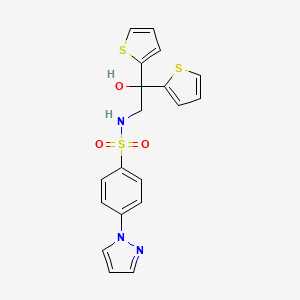
![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)
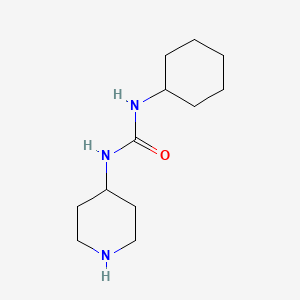
![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)
![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)
![4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2972969.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2972970.png)
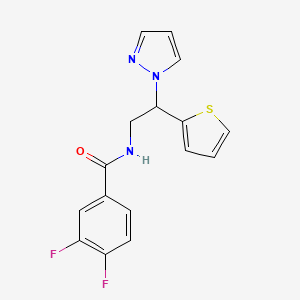

![2-[(2-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2972973.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2972975.png)
